molecular formula C13H13F3O3 B7808094 1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone CAS No. 1019340-50-1

1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone

Cat. No.: B7808094
CAS No.: 1019340-50-1
M. Wt: 274.23 g/mol
InChI Key: OJNXOCCHMILCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone is an organic compound with a complex structure that includes a trifluoromethyl group and an isopropyloxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone typically involves multiple steps, starting with the preparation of the isopropyloxybenzoyl precursor. This precursor is then reacted with trifluoroacetone under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzoyl)-3,3,3-trifluoroacetone
  • 1-(4-Ethoxybenzoyl)-3,3,3-trifluoroacetone
  • 1-(4-Propoxybenzoyl)-3,3,3-trifluoroacetone

Uniqueness

1-(4-Isopropyloxybenzoyl)-3,3,3-trifluoroacetone is unique due to the presence of the isopropyloxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different alkoxy groups.

Properties

IUPAC Name

4,4,4-trifluoro-1-(4-propan-2-yloxyphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-8(2)19-10-5-3-9(4-6-10)11(17)7-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNXOCCHMILCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001184970
Record name 4,4,4-Trifluoro-1-[4-(1-methylethoxy)phenyl]-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001184970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019340-50-1
Record name 4,4,4-Trifluoro-1-[4-(1-methylethoxy)phenyl]-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019340-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluoro-1-[4-(1-methylethoxy)phenyl]-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001184970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.